ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol.
Esterification: The chromen derivative is then esterified with ethyl 2-bromo propanoate in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to optimize the reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromen moiety.
Reduction: Reduction reactions can target the carbonyl groups in the chromen structure.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism by which ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate exerts its effects is primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The chromen moiety is known to interact with various molecular targets, including DNA, proteins, and cell membranes, leading to diverse biological effects.
Comparison with Similar Compounds
Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate can be compared with other chromen derivatives such as:
Coumarin: A simpler structure with similar biological activities but less complexity.
Warfarin: A well-known anticoagulant with a different substitution pattern on the chromen ring.
Flavonoids: Naturally occurring compounds with similar structural motifs but different functional groups.
The uniqueness of this compound lies in its specific ester linkage and the presence of both phenyl and chromen moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxypropanoate |
InChI |
InChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-18-17(12-16)13(2)19(21(23)26-18)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3 |
InChI Key |
NSXHMHOIZWYTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.